- Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones, Journal of the American Chemical Society, 2023, 145(9), 5422-5430
Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)
97096-16-7 structure
Product Name:1,4-Dioxaspiro[4.5]decan-8-amine
كاس عدد:97096-16-7
وسط:C8H15NO2
ميغاواط:157.210202455521
MDL:MFCD04114556
CID:800788
PubChem ID:14634315
Update Time:2025-10-22
1,4-Dioxaspiro[4.5]decan-8-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,4-Dioxaspiro[4.5]decan-8-amine
- 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,
- 1,4-amino cyclohexanone ethylene ketal
- 1,4-Dioxaspiro[4.5]dec-8-ylamine
- 1,4-Dioxaspiro<4.5>dec-8-ylamin
- 4-aminocyclohexanone ethylene ketal
- 8-Amino-1,4-dioxaspiro[4,5]decane
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine
- KDAFVGCPLFJMHY-UHFFFAOYSA-N
- KM3438
- SBB087219
- 1,4-Dioxaspiro[4.5]decane-8-amine
- TRA0086786
- AB18565
- SY017242
- (1,4-dioxa-spiro[4.5]dec-8-yl)amine
- (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine
- V9885
- CS
- (1,4-Dioxaspiro[4.5]dec-8-yl)amine
- (1,4-Dioxaspiro[4.5]decan-8-yl)amine
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR
- EN300-42959
- CS-0040044
- SCHEMBL372402
- 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane
- Z239627340
- DTXSID60562412
- BS-13430
- 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine
- AKOS000142555
- DB-080458
- MFCD04114556
- 97096-16-7
-
- MDL: MFCD04114556
- نواة داخلي: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
- مفتاح Inchi: KDAFVGCPLFJMHY-UHFFFAOYSA-N
- ابتسامات: O1C2(CCC(N)CC2)OCC1
حساب السمة
- نوعية دقيقة: 157.11000
- النظائر كتلة واحدة: 157.110278721g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 0
- تعقيدات: 133
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 44.5
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 0
الخصائص التجريبية
- كثيف: 1.11
- نقطة الغليان: 247℃ at 760 mmHg
- نقطة الوميض: 111.1℃
- انكسار: 1.509
- بسا: 44.48000
- لوغب: 1.33110
1,4-Dioxaspiro[4.5]decan-8-amine أمن المعلومات
- رمز الفئة الخطرة: 22-37/38-41
- تعليمات السلامة: 26-39
-
تحديد البضائع الخطرة:
1,4-Dioxaspiro[4.5]decan-8-amine بيانات الجمارك
- رمز النظام المنسق:2932999099
- بيانات الجمارك:
中国海关编码:
2932999099概述:
2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4-Dioxaspiro[4.5]decan-8-amine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13545-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 95% | 25g |
$670 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853373-5g |
8-Amino-1,4-dioxaspiro[4,5]decane |
97096-16-7 | 97% | 5g |
¥1,752.30 | 2022-01-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-250mg |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 250mg |
¥569.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-5g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 5g |
¥3349.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-10g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 10g |
¥5849.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 25g |
¥13169.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-1g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 1g |
¥1249.0 | 2024-07-15 | |
| TRC | D462580-25mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D462580-50mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | D462580-100mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 100mg |
$87.00 | 2023-05-18 |
1,4-Dioxaspiro[4.5]decan-8-amine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 min, rt; 24 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Nickel Solvents: Ethanol
1.2 Reagents: Hydrogen
1.2 Reagents: Hydrogen
المراجع
- Imidazole compounds useful as cytokine inhibitors., United States, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
المراجع
- Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
المراجع
- Preparation of imidazoles as cytokine inhibitors, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Titanium isopropoxide , Ammonia Solvents: Ethanol ; 6 h, rt
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
المراجع
- Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines, Tetrahedron, 2004, 60(7), 1463-1471
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol
المراجع
- Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanone, Liebigs Annalen der Chemie, 1990, (8), 781-7
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 15 h, rt
المراجع
- Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters, Angewandte Chemie, 2015, 54(16), 4899-4903
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Ammonia Solvents: Methanol ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
المراجع
- Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
المراجع
- Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics, Japan, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 50 psi, rt
المراجع
- Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 20 h, rt
المراجع
- Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 18 h, 50 °C
المراجع
- Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones, Chemistry - A European Journal, 2021, 27(19), 5919-5922
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; overnight, rt
المراجع
- Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
المراجع
- Preparation of substituted imidazoles as cytokine inhibitors, United States, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl , 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ; 20 h, 6 bar, 140 °C
المراجع
- An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with Ammonia, Angewandte Chemie, 2010, 49(44), 8126-8129
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Ammonia Solvents: Water ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
المراجع
- Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 - 30 °C; 30 °C → reflux; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
المراجع
- N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 5 h, rt
المراجع
- Pyrazolopyrimidines as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 4 bar, rt
المراجع
- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decan-8-amine Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-one
- N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-amine,N-(phenylmethyl)-
- N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
- N-{1,4-dioxaspiro4.5decan-8-ylidene}hydroxylamine
1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products
1,4-Dioxaspiro[4.5]decan-8-amine الوثائق ذات الصلة
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine) منتجات ذات صلة
- 138715-66-9(3,4-Heptanediol, 6-amino-7-(2-methyl-1,3-dioxolan-2-yl)-)
- 40430-08-8( )
- 85328-43-4(1,3-Dioxolane-2-hexanamine,)
- 66442-97-5(3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine)
- 124499-34-9(2-(1,4-dioxa-spiro[4.5]dec-8-yl)-ethylamine)
- 1262409-05-1(8-ethyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 101009-84-1(1,3-Dioxolane-2-propanamine, 2-ethyl-)
- 166398-41-0(N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 1094627-40-3(8-amino-1,4-dioxaspiro[4.5]decan-7-ol)
- 49672-69-7(1,4-Dioxaspiro[4.5]decan-7-amine)
الموردين الموصى بهم
Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
ASIACHEM I&E (JIANGSU) CO., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Yunnanjiuzhen
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة